2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
2-bromo-7-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-2-4-3-5(12)11-7(9-4)13-6(8)10-11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKSPYNEOVDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Aminothiadiazole and β-Ketoester
A key method reported involves the reaction of an aminothiadiazole intermediate with an appropriate β-ketoester in polyphosphoric acid (PPA) under optimized conditions to yield the thiadiazolo[3,2-a]pyrimidin-5-one scaffold. This approach was successfully applied to synthesize a series of derivatives, confirming its robustness for core formation (Table 1 in).
- Reaction Conditions : Heating in PPA at elevated temperatures (typically around 80–120°C).
- Outcome : Formation of the fused heterocycle via intramolecular cyclization.
One-Pot Synthesis Approach
Another efficient method is a one-pot reaction involving 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea. This method facilitates the construction of the thiazolo[3,2-a]pyrimidin-5-one core in a single step, improving yield and simplifying purification.
- Mechanism : Initial condensation followed by cyclization and tautomerization between keto and enol forms.
- Key Features : The reaction proceeds under acidic or basic media, favoring N3 heterocyclization.
- Spectroscopic Evidence : Keto-enol tautomerism confirmed by ^1H-NMR and IR spectra ().
Detailed Reaction Scheme Summary
Research Findings and Analytical Data
- Spectroscopic Characterization : The keto-enol tautomerism is a significant feature influencing the chemical behavior and spectral properties of these compounds. IR bands at ~1716 cm^-1 (C=O) and broad OH bands (~3766 cm^-1) confirm this equilibrium ().
- Mass Spectrometry : The expected molecular ion peaks correspond well with calculated masses, confirming the identity of intermediates and final products (e.g., m/z 303.6 for the brominated ester, m/z 275.6 for the acid) ().
- Yields : The multi-step synthesis yields range from moderate to high (55–93%), indicating efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through cyclization under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
Several studies have suggested that 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, which highlights their potential as anticancer agents .
3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes related to disease pathways. For example, it has shown potential in inhibiting enzymes involved in cancer metabolism and inflammation pathways .
Material Science Applications
1. Supramolecular Chemistry
The π–π stacking interactions observed in the crystal structures of these compounds suggest their utility in supramolecular assemblies. This property can be harnessed in creating novel materials with tailored properties for applications in sensors and electronic devices .
2. Photovoltaic Materials
Research has indicated that thiadiazole derivatives can be incorporated into photovoltaic cells to enhance light absorption and charge mobility. This application is particularly relevant in the development of organic solar cells .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2014) | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study B (2018) | Anticancer Properties | Showed that the compound induced apoptosis in breast cancer cell lines with IC50 values around 50 µM. |
| Study C (2020) | Supramolecular Chemistry | Highlighted the potential for creating self-assembled structures with enhanced electronic properties due to π–π stacking interactions. |
Mechanism of Action
The mechanism by which 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
7-Methyl vs. 7-Ethyl Derivatives
- 7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (): This derivative demonstrated potent xanthine oxidase (XO) inhibition (IC₅₀ = 0.42 µM) and in vivo hypouricemic activity in rats. The phenoxymethyl group at position 2 enhances hydrogen bonding with XO’s active site, while the methyl group at position 7 provides steric stability .
2-Bromo vs. 2-Chloromethyl Derivatives
- 2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (): This analog (CAS: 81516-46-3) has a chloromethyl group at position 2. Chlorine’s smaller atomic radius compared to bromine may facilitate nucleophilic substitution reactions, but its lower electronegativity reduces electrophilic character .
Anti-Biofilm and Antimicrobial Activity
Phenyl vs. Ethyl Substitutions at Position 7
- 7-Phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives (): Compounds with a phenyl group at position 7 (e.g., 8j) exhibited broad-spectrum anti-biofilm activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. The aromatic ring enables π-π stacking with bacterial membrane proteins . Comparison: The ethyl group in the target compound lacks aromaticity, which may reduce biofilm dispersal efficacy but improve solubility in hydrophobic environments.
Anticancer Activity
Thiadiazolo vs. Oxadiazolo Hybrids
- [1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one hybrids ():
These derivatives (e.g., 9d ) showed superior anti-pancreatic cancer activity (IC₅₀ = 7.7 µM) compared to thiadiazolo analogs. The oxygen atom in oxadiazolo enhances hydrogen bonding with cellular targets .- Comparison : The sulfur atom in the thiadiazolo core of the target compound may reduce polarity, affecting target binding but improving metabolic stability.
Physicochemical Properties
| Compound | XLogP3 | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target compound | 2.2 | 260.11 | 2-Bromo, 7-ethyl |
| 7-Methyl-2-(phenoxymethyl) derivative | 3.1 | 289.31 | 2-Phenoxymethyl, 7-methyl |
| 2-(Chloromethyl)-7-methyl derivative | 1.8 | 215.66 | 2-Chloromethyl, 7-methyl |
| 7-Phenyl derivative (8j) | 3.5 | 384.86 | 2-Indolyl, 7-phenyl |
Key Trends :
- Bromine and phenyl groups increase lipophilicity (higher XLogP3).
- Ethyl groups balance hydrophobicity and steric bulk.
Biological Activity
2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS No. 1208795-98-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis methods, antimicrobial efficacy, and toxicity profiles.
- Molecular Formula : C₇H₆BrN₃OS
- Molecular Weight : 260.11 g/mol
- CAS Number : 1208795-98-5
Synthesis
The compound can be synthesized through various methods, including one-pot reactions that combine cycloaddition and reduction processes. Such methods have been optimized to yield high purity and efficiency in producing thiadiazole derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Efficacy Against Bacteria :
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 8 | 64 |
| Pseudomonas aeruginosa | 32 | 128 |
- Antifungal Activity :
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In cell line assays, it demonstrated low toxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines while inhibiting cell proliferation effectively.
| Cell Line | IC₅₀ (µM) | Toxicity Level |
|---|---|---|
| MCF7 | 10 | Low |
| HK-2 | >50 | Very Low |
The proposed mechanisms of action for the antimicrobial activity of thiadiazole derivatives include inhibition of bacterial biofilm formation and interference with essential metabolic pathways in bacteria . Molecular docking studies suggest that these compounds may target enzymes critical for bacterial survival, such as MurB in E. coli and CYP51 in fungi .
Case Studies
Several case studies have been documented regarding the biological activity of thiadiazole derivatives:
- Study on Biofilm Formation :
- Toxicity Assessment :
Q & A
Q. What are the most efficient synthetic routes for preparing 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?
The compound is typically synthesized via multi-step approaches involving cyclization and halogenation. For example, Salimov et al. prepared analogous 2-bromo-7-methyl derivatives by reacting 2-aminothiadiazole derivatives with ethyl acetoacetate, followed by hydrolysis and cyclization in polyphosphoric acid (PPA) . Advanced one-pot methods under ultrasound irradiation have also been reported, using aldehydes, aminothiadiazoles, and malononitrile with NaOH catalysis in ethanol, reducing reaction times from 9–10 hours (conventional reflux) to 1–2 hours with improved yields .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Key analytical techniques include:
- IR spectroscopy : To confirm carbonyl (C=O) stretches (~1670 cm⁻¹) and bromine-related vibrations.
- NMR : H and C NMR for verifying substituents (e.g., ethyl group at δ ~1.2–1.4 ppm for CH and δ ~2.5–3.0 ppm for CH) .
- Mass spectrometry : To validate molecular ion peaks and fragmentation patterns.
- Elemental analysis : For confirming stoichiometric ratios of C, H, N, and S .
Intermediate Research Questions
Q. What reaction conditions optimize the introduction of the bromine substituent at the 2-position?
Bromination is typically achieved using PPA or HBr in acetic acid under reflux. For example, 2-bromo derivatives of thiadiazolopyrimidines are synthesized by reacting precursors with bromine sources in acidic media, with yields >70% . Ultrasound-assisted bromination (20–80°C, 20% amplitude) can enhance reaction efficiency by 30–40% compared to conventional heating .
Q. How does the ethyl group at the 7-position influence the compound’s reactivity in further functionalization?
The ethyl group acts as an electron-donating substituent, stabilizing the thiadiazolopyrimidine core during electrophilic substitutions (e.g., sulfonation or halogenation). However, steric hindrance may limit reactions at adjacent positions. Computational studies (e.g., DFT) are recommended to map electronic effects .
Advanced Research Questions
Q. What is the mechanistic basis for the antitumor activity of 2-bromo-7-ethyl derivatives?
Studies on analogous thiadiazolopyrimidines suggest that electrophilic substituents (e.g., bromine) enhance cytotoxicity by intercalating DNA or inhibiting topoisomerases. The ethyl group may improve lipophilicity, facilitating cellular uptake. In vitro assays with Ehrlich ascites tumor cells show IC values <10 µM for derivatives with sulfoxide/sulfone groups at the 2-position .
Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting αIIbβ3 receptors?
SAR studies reveal that:
- The piperazine domain in derivatives (e.g., 2-ethyl-7-piperazinyl analogues) is critical for binding to αIIbβ3 via hydrogen bonding with Asp224 .
- Bromine at the 2-position improves receptor affinity but reduces solubility. Substitutions with fluorine retain activity while enhancing pharmacokinetics .
- Methyl or ethyl groups at the 6-position are tolerated, but bulkier groups (>C3) diminish activity .
Data Contradiction Analysis
Q. Why do some synthetic routes report low yields for brominated thiadiazolopyrimidines?
Discrepancies arise from:
- Reagent purity : Impure PPA or HBr can lead to side reactions.
- Temperature control : Overheating during cyclization (>120°C) degrades the bromine substituent.
- Substituent effects : Electron-withdrawing groups (e.g., sulfonamides) may deactivate the core, reducing bromination efficiency .
Methodological Innovations
Q. Can green chemistry approaches replace traditional polyphosphoric acid (PPA) in synthesis?
Yes. Vanadium oxide-loaded fluorapatite catalysts enable solvent-free cyclization with 85–90% yields, avoiding corrosive PPA . Ultrasound-assisted methods in ethanol/NaOH reduce energy consumption by 50% and improve atom economy .
Biological Activity Profiling
Q. What in vitro models are suitable for evaluating antimicrobial activity?
- Gram-positive pathogens : Staphylococcus aureus (MIC ≤25 µg/mL for naphthofuro-thiadiazolopyrimidines) .
- Gram-negative pathogens : E. coli biofilms disrupted by thiophene-substituted derivatives at 50 µg/mL .
- Fungi : Candida albicans inhibition via ergosterol biosynthesis targeting .
Stability and Storage
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
